Mevalonate

Übersicht

Beschreibung

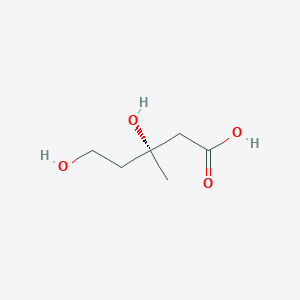

Mevalonic acid, also known as Mevalonate, is a key organic compound in biochemistry . It is the predominant form in biological environments and is of major pharmaceutical importance . The mevalonate pathway, also known as the isoprenoid pathway or HMG-CoA reductase pathway, is an essential metabolic pathway present in eukaryotes, archaea, and some bacteria .

Synthesis Analysis

The mevalonate pathway begins with acetyl-CoA and ends with the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) . The pathway produces two five-carbon building blocks called IPP and DMAPP, which are used to make isoprenoids, a diverse class of over 30,000 biomolecules such as cholesterol, vitamin K, coenzyme Q10, and all steroid hormones .Molecular Structure Analysis

The structure model of MevK from the red flour beetle Tribolium castaneum (Tc MevK) adopts a compact α/β conformation that can be divided into two parts: an N-terminal domain and a C-terminal domain . A narrow, deep cavity accommodating the substrate and cofactor was observed at the junction between the two domains of Tc MevK .Chemical Reactions Analysis

The mevalonate pathway is involved in the synthesis of isopentenyl pyrophosphate, which is the building block for the synthesis of many biologically active compounds, including ubiquinone, cholesterol, steroid hormones, and isoprenoids .Physical And Chemical Properties Analysis

Mevalonic acid is very soluble in water and polar organic solvents . It exists in equilibrium with its lactone form, called mevalonolactone, that is formed by internal condensation of its terminal alcohol and carboxylic acid functional groups .Wissenschaftliche Forschungsanwendungen

Role in Insect Biochemistry

Mevalonate kinase (MevK) is an important enzyme in the mevalonate pathway that catalyzes the phosphorylation of mevalonate into phosphomevalonate. This process is involved in juvenile hormone biosynthesis in insects . For example, in the red flour beetle, Tribolium castaneum, MevK plays a critical role in controlling juvenile hormone biosynthesis and participates in the production of other terpenoids .

Biofuel Production

Pseudomonas putida, a bacterium capable of metabolizing lignin and other lignocellulosic materials, has been engineered to produce mevalonate. This process challenges traditional petrochemical approaches and offers environmental, economic, and societal advantages . The mevalonate produced by P. putida can be used for biofuel production .

Production of Biodegradable Polymers

Mevalonate can be used for synthesizing biodegradable polymers, such as in the production of the elastic polymer β-methyl-δ-valerolactone (βMδVL) . When combined with lactide, this polymer forms a special novel material with adjustable mechanical properties .

Precursor to Terpenoid Compounds

Mevalonate is widely acknowledged as a precursor to terpenoid compounds, which find applications in the pharmaceutical industry, perfumes, and biofuels .

Skincare Products

Mevalonate has anti-wrinkle and anti-aging effects, making it applicable in skincare products .

Role in Protein Prenylation

Isoprenoids, which are produced via the mevalonate pathway, are required for the prenylation of proteins. This is a key post-translational reaction that is essential for the bioactivity of the proteins .

Immuno-Oncology

In the field of immuno-oncology, the ecto-ATPase CD39 can dephosphorylate IPP, a product of the mevalonate pathway, thus limiting the duration and strength of IPP-induced γδ T cell responses .

Wirkmechanismus

Target of Action

The primary target of mevalonate is the mevalonate pathway , also known as the isoprenoid pathway or HMG-CoA reductase pathway . This pathway is an essential metabolic pathway present in eukaryotes, archaea, and some bacteria . The key enzyme in this pathway is HMG-CoA reductase , which is best known as the target of statins, a class of cholesterol-lowering drugs . Another critical enzyme in this pathway is mevalonate kinase (MK) , which catalyzes the ATP-Mg2+ mediated phosphate transfer of mevalonate to produce mevalonate 5-phosphate .

Mode of Action

Mevalonate interacts with its targets by participating in the biochemical reactions of the mevalonate pathway. It is produced from the reduction of HMG-CoA, and then it is converted into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), two five-carbon building blocks used to make isoprenoids .

Biochemical Pathways

The mevalonate pathway begins with acetyl-CoA and ends with the production of IPP and DMAPP . This pathway produces over 30,000 biomolecules such as cholesterol, vitamin K, coenzyme Q10, and all steroid hormones . The pathway involves several steps, including the condensation of two acetyl-CoA molecules to yield acetoacetyl-CoA, followed by a second condensation to form HMG-CoA, and the reduction of HMG-CoA to yield mevalonate .

Pharmacokinetics

The pharmacokinetics of mevalonate are closely tied to its role in the mevalonate pathway. As a key intermediate in this pathway, mevalonate’s bioavailability is crucial for the continuous production of isoprenoids . .

Result of Action

The action of mevalonate results in the production of isoprenoids, a diverse class of biomolecules. These include cholesterol, which is vital for cell membrane structure, and steroid hormones, which play key roles in various biological processes . Dysregulation of the mevalonate pathway, such as elevated or deregulated activity, can lead to diseases, including cancer .

Action Environment

The action of mevalonate can be influenced by various environmental factors. For instance, the activity of the mevalonate pathway can be upregulated in response to low cholesterol levels, stimulating endogenous production by the HMG-CoA reductase pathway . Additionally, the tumor microenvironment can influence the activity of the mevalonate pathway in cancer cells, contributing to cancer progression and drug resistance .

Safety and Hazards

Zukünftige Richtungen

There is growing evidence indicating that increased mevalonate pathway flux is a general feature of cancer . Mechanistic insights underlying increased mevalonate flux have reignited the field, with investigators uncovering regulatory roles for well-studied oncogenic drivers and tumor suppressors . The potential use of MVA pathway inhibitors to improve therapeutic window in cancer is being explored .

Eigenschaften

IUPAC Name |

3,5-dihydroxy-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTLQQUUPVSXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040546 | |

| Record name | DL-Mevalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very soluble in water, but also soluble in organic solvents, especially polar organic solvents. | |

| Record name | MEVALONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Mevalonate | |

Color/Form |

Oily liquid | |

CAS RN |

150-97-0 | |

| Record name | Mevalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mevalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Mevalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEVALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5UOB36OCZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEVALONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

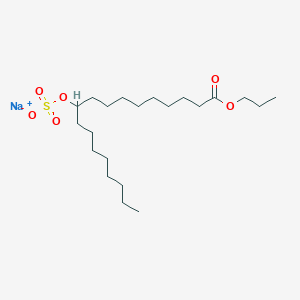

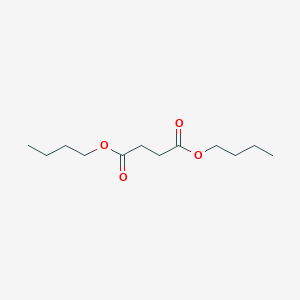

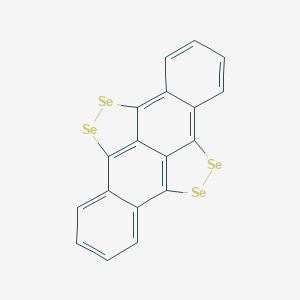

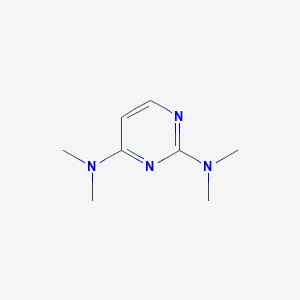

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

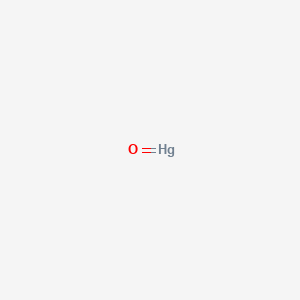

![6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B85421.png)